N-sec-Butyl-p-toluenesulfonamide

Description

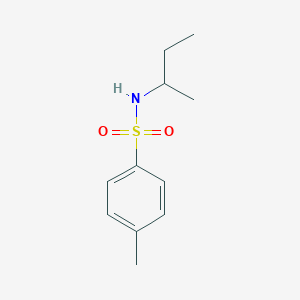

Structure

2D Structure

3D Structure

Properties

CAS No. |

23705-40-0 |

|---|---|

Molecular Formula |

C11H17NO2S |

Molecular Weight |

227.33 g/mol |

IUPAC Name |

N-butan-2-yl-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C11H17NO2S/c1-4-10(3)12-15(13,14)11-7-5-9(2)6-8-11/h5-8,10,12H,4H2,1-3H3 |

InChI Key |

YWZNYRYEZHIYLS-UHFFFAOYSA-N |

SMILES |

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)C |

Canonical SMILES |

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Synthetic Methodologies for N Sec Butyl P Toluenesulfonamide and N Alkyl P Toluenesulfonamide Analogs

N-Alkylation Strategies Utilizing p-Toluenesulfonamide (B41071) as a Substrate

The introduction of an alkyl group onto the nitrogen atom of p-toluenesulfonamide is a fundamental transformation for creating a diverse range of N-alkyl-p-toluenesulfonamide analogs, including N-sec-Butyl-p-toluenesulfonamide. Various catalytic systems have been developed to achieve this transformation efficiently and selectively.

Transition Metal-Catalyzed N-Alkylation

Transition metal catalysis offers powerful tools for the N-alkylation of sulfonamides, often proceeding under mild conditions with high functional group tolerance. Palladium and rhodium complexes have been notably effective in this regard.

Palladium-catalyzed N-alkylation reactions have been reviewed as vital for the synthesis of numerous bioactive compounds. rsc.org These methods are noted for their catalytic efficiency, ability to operate under mild conditions, and high selectivity. rsc.orgchemrxiv.org For instance, an iron oxide immobilized palladium catalyst has been developed for the N-alkylation of amines with alcohols without the need for a base or organic ligand, achieving yields of up to 99%. mdma.ch While these examples focus on amines, the principles are often extendable to sulfonamides. A convenient and high-yielding palladium-catalyzed cross-coupling of methanesulfonamide (B31651) with aryl bromides and chlorides has been reported, highlighting the utility of this approach in avoiding potentially genotoxic reagents. nih.gov

Rhodium catalysts have also been employed for C-H functionalization, which can be conceptually related to N-alkylation. For example, a rhodium(I)-catalyzed ortho-alkylation of benzenesulfonamides with alkenes has been achieved with the assistance of a directing group. rsc.org This method is applicable to a variety of benzenesulfonamide (B165840) derivatives and alkenes. rsc.org Furthermore, a rhodium-catalyzed directed C-H cyanation of arenes using N-cyano-N-phenyl-p-toluenesulfonamide has been developed, demonstrating the versatility of rhodium catalysts in functionalizing molecules containing the toluenesulfonamide moiety. nih.govscilit.com

| Catalyst System | Substrates | Key Features | Yield (%) |

| Iron Oxide Immobilized Palladium | Amines and Alcohols | Base and organic ligand-free conditions | Up to 99 |

| Palladium(II) trifluoroacetate (B77799) / Tetrabutylammonium (B224687) triflate | N-Aryl Phosphoramidates and Alkenes | Excellent regio- and stereoselectivity | Not specified |

| Rhodium(I) / 8-aminoquinoline | Benzenesulfonamides and Alkenes | Ortho-alkylation with directing group | Not specified |

Borrowing Hydrogen Approaches in N-Alkylation

The "borrowing hydrogen" or "hydrogen autotransfer" methodology represents a green and atom-economical approach to N-alkylation. In this process, an alcohol is temporarily oxidized to an aldehyde or ketone by the catalyst, which then reacts with the amine or sulfonamide to form an imine or sulfonylimine. This intermediate is subsequently reduced by the hydrogen that was "borrowed" by the catalyst, regenerating the catalyst and forming the N-alkylated product with water as the only byproduct.

Iridium and ruthenium complexes are at the forefront of this technology. An N-heterocyclic carbene-phosphine iridium complex has been shown to be highly efficient and selective for the mono-N-alkylation of a wide range of sulfonamides with alcohols, with yields reaching up to 98%. diva-portal.org This method is notable for preventing over-alkylation. diva-portal.org Another iridium-based system, [CpIr(biimH2)(H2O)][OTf]2, acts as a water-soluble metal-ligand bifunctional catalyst for the N-alkylation of sulfonamides with alcohols in water, providing good to excellent yields under microwave irradiation. rsc.org The use of [CpIrI2]2 has also been described for the N-alkylation of sulfonamides in water or ionic liquids without the need for a base. acs.org

Ruthenium-catalyzed borrowing hydrogen reactions have also been extensively developed. A system comprising [Ru(p-cymene)Cl2]2 with bidentate phosphine (B1218219) ligands like dppf or DPEphos effectively catalyzes the alkylation of primary sulfonamides with both primary and secondary alcohols. organic-chemistry.orgnih.govresearchgate.netacs.org While secondary alcohols may require more forcing conditions, they remain effective alkylating agents. organic-chemistry.orgnih.gov

| Catalyst System | Substrates | Solvent/Conditions | Key Features | Yield (%) |

| Iridium N-heterocyclic carbene-phosphine complex | Sulfonamides and Alcohols | Solvent-free option | Selective mono-N-alkylation | Up to 98 |

| [CpIr(biimH2)(H2O)][OTf]2 | Sulfonamides and Alcohols | Water, Microwave | Water-soluble catalyst | 74-91 |

| [Ru(p-cymene)Cl2]2 / dppf or DPEphos | Primary Sulfonamides and Alcohols | Toluene, 110°C | Broad substrate scope | Good to Excellent |

| [CpIrI2]2 | Sulfonamides and Alcohols | Water or Ionic Liquid | Base-free | Not specified |

Alkylation with Aminomethyl Ethers and Sulfides

A distinct method for N-alkylation involves the reaction of p-toluenesulfonamide with aminomethyl ethers and aminomethyl sulfides. In the presence of a catalyst such as zinc chloride (ZnCl2), these reagents can effectively generate N-alkoxymethyl- and N-alkylthiomethyl-p-toluenesulfonamides, respectively. This reaction proceeds through the trapping of cationic intermediates by the p-toluenesulfonamide.

N-Arylation Approaches for p-Toluenesulfonamide Derivatives

The formation of a nitrogen-aryl bond is another critical transformation in the synthesis of p-toluenesulfonamide derivatives. Copper and iron-catalyzed methods are prominent in this area.

Copper-Catalyzed N-Arylation of p-Toluenesulfonamide with Aryl Halides

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Goldberg reaction, is a classical and widely used method. Modern advancements have led to the development of more efficient and milder protocols. An efficient and convenient ligand-free copper iodide (CuI) catalyzed N-arylation of sulfonamides with differently substituted aryl iodides has been developed, affording the arylated products in good to excellent yields (up to 91%). researchgate.net Microwave heating has also been employed to facilitate the copper-catalyzed N-arylation of sulfonamides with aryl bromides and iodides, significantly shortening reaction times. rsc.org

Iron-Catalyzed N-Arylsulfonamide Formation from Nitroarenes

A novel and environmentally friendly approach involves the use of iron catalysts to form N-arylsulfonamides directly from nitroarenes. In this one-step, catalytic synthesis, stable and readily available nitroarenes serve as the nitrogen source, while a reducing agent like sodium bisulfite (NaHSO3) is used. researchgate.net The reaction is catalyzed by iron(II) chloride (FeCl2) under mild conditions and tolerates a broad range of functional groups, providing good to excellent yields. researchgate.net Mechanistic studies suggest that the N-S bond may be formed through the direct coupling of the nitroarene with a sodium arylsulfinate prior to the reduction of the nitro group. researchgate.net

| Catalyst System | Aryl Source | Key Features | Yield (%) |

| Copper(I) Iodide | Aryl Iodides | Ligand-free conditions | Up to 91 |

| Copper(I) Iodide / Microwave | Aryl Bromides and Iodides | Accelerated reaction times | Good to Excellent |

| Iron(II) Chloride / NaHSO3 | Nitroarenes | Environmentally friendly, mild conditions | Good to Excellent |

Palladium-Catalyzed Sulfonamidation of Aryl Nonafluorobutanesulfonates

A significant advancement in the synthesis of aryl sulfonamides involves the palladium-catalyzed coupling of primary sulfonamides with aryl nonafluorobutanesulfonates (nonaflates). nih.gov This method has proven to be general and tolerant of a wide array of functional groups. nih.gov

Research has shown that the combination of a biaryl phosphine ligand, such as t-BuXPhos, with a palladium catalyst creates a highly active system for this transformation. nih.gov The optimal conditions often involve the use of K₃PO₄ as a base in tert-amyl alcohol. nih.gov This catalytic system has demonstrated high efficacy in coupling various primary sulfonamides with aryl nonaflates, accommodating functional groups like cyano, nitro, ester, aldehyde, ketone, chloride, carbamate, and even phenol. nih.gov

Notably, high yields have been achieved even with challenging substrates, such as electron-rich nonaflates and electron-poor sulfonamides. nih.gov Kinetic studies of these reactions suggest that the rate-limiting step is the reductive elimination from the palladium center. nih.gov However, a limitation of this methodology is its ineffectiveness with 2,6-disubstituted aryl nonaflates. nih.gov

N-Arylation using o-Silylaryl Triflates

A transition-metal-free approach for the N-arylation of sulfonamides utilizes o-silylaryl triflates in the presence of a fluoride (B91410) source, such as cesium fluoride (CsF). acs.orgnih.gov This method provides good to excellent yields of N-arylated products under very mild reaction conditions and demonstrates broad functional group tolerance. acs.orgnih.gov

Both alkane- and arenesulfonamides undergo efficient N-arylation using this protocol. acs.orgnih.gov When primary sulfonamides are reacted with an excess of the o-silylaryl triflate, the corresponding diarylated products are formed in high yields and with relatively short reaction times. acs.orgnih.gov Secondary sulfonamides can also be effectively N-arylated to produce tertiary sulfonamides in excellent yields. acs.org For instance, the reaction of N-methyl-p-toluenesulfonamide with a methoxy-substituted silylaryl triflate proceeds with high yield and regioselectivity. acs.org The reaction also extends to cyclic sulfonamides like saccharin, which yields the N-arylated product efficiently. acs.org

Direct S-N Bond Formation Approaches for Sulfonamides

The direct formation of the sulfur-nitrogen bond is a fundamental strategy for synthesizing sulfonamides, offering more atom-economical and environmentally benign alternatives to traditional methods.

Condensation Reactions with Sulfonyl Chlorides and Sulfonic Acids

The classical and still widely used method for preparing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride. nih.govvedantu.com This reaction, often referred to as the Hinsberg test, can be used to distinguish between primary, secondary, and tertiary amines. vedantu.com Primary amines react with p-toluenesulfonyl chloride to form a sulfonamide that is soluble in an alkaline solution, which then precipitates upon acidification. vedantu.com

While effective, this method has drawbacks, including the use of sulfonyl chlorides which can be toxic and unstable, and their synthesis often requires harsh conditions. nih.govacs.org To circumvent the use of sulfonyl chlorides, methods for the direct coupling of sulfonic acids with amines have been developed. One such method employs triphenylphosphine (B44618) ditriflate as a coupling reagent, providing a novel approach to sulfonamide synthesis. nih.gov

Oxidative Sulfonylation of Thiols with Amines

A more direct and environmentally friendly approach to sulfonamide synthesis is the oxidative coupling of thiols and amines. nih.govacs.orgdntb.gov.uarsc.orgrsc.org This strategy avoids the need for pre-functionalized starting materials like sulfonyl chlorides. nih.govrsc.orgrsc.org

One innovative method utilizes an electrochemical oxidative coupling of thiols and amines. nih.govacs.org This process is driven by electricity, requires no sacrificial reagents or catalysts, and can be completed in a very short time. nih.govacs.org The reaction proceeds through the initial anodic oxidation of the thiol to a disulfide, followed by the oxidation of the amine to a radical cation. acs.org The subsequent reaction between the aminium radical and the disulfide generates a sulfenamide, which is then further oxidized to the final sulfonamide. nih.govtue.nl

Another approach involves the use of chemical oxidants. For instance, a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) can efficiently convert thiols to sulfonyl chlorides in situ, which then react with amines to form sulfonamides in high yields. organic-chemistry.orgacs.org Similarly, DMSO/HBr has been reported as a mild and practical system for the oxidative functionalization of thiols to produce various sulfonyl derivatives, including sulfonamides. nih.gov

Direct Coupling of Thiosulfonates with Amines

The direct synthesis of sulfonamides can also be achieved by the coupling of thiosulfonates with amines. One reported method involves the use of I₂O₅ as an oxidant to facilitate the reaction between arylthiols and amines. rsc.org The proposed mechanism suggests that the thiol is first oxidized to a thiosulfonate. This intermediate then reacts with iodine to form a sulfonyl iodide, which undergoes nucleophilic substitution by the amine to yield the sulfonamide product. rsc.org

Synthesis of N-Sulfonylimines Derived from p-Toluenesulfonamide

N-sulfonylimines are valuable synthetic intermediates that can be prepared from p-toluenesulfonamide. tandfonline.comtandfonline.com A straightforward method for their synthesis is the direct condensation of p-toluenesulfonamide with aldehydes or ketones. tandfonline.comtandfonline.com

For the condensation with diaryl ketones, two effective methods have been reported. The first involves heating equimolar amounts of p-toluenesulfonamide and the ketone in refluxing 1,2-dichloroethane (B1671644) with a mixture of TiCl₄ and Ti(O-iPr)₄, which affords N-sulfonylimines in moderate to good yields. tandfonline.com A superior method, in terms of reaction time and yield, involves using a combination of TiCl₄ and triethylamine (B128534) in refluxing 1,2-dichloroethane. tandfonline.com

N-sulfonylimines can also be synthesized from aldehydes. For example, visible-light-promoted, iodine-catalyzed reactions of aldehydes with p-toluenesulfonamide in the presence of an iodobenzene (B50100) diacetate oxidant can produce N-sulfonyl aldimines. nih.gov Additionally, N-sulfonylimines can be generated through the oxidation of N-alkylsulfonamides, for which methods using N-hydroxyphthalimide (NHPI) as a mediator have been developed. mdpi.com

These N-sulfonylimine intermediates are versatile, serving as precursors for the synthesis of various nitrogen-containing compounds and as electrophiles in numerous organic transformations. nih.gov

Direct Condensation with Carbonyl Compounds

The direct condensation of p-toluenesulfonamide with carbonyl compounds, such as aldehydes and ketones, represents a fundamental method for the formation of N-alkylsulfonamides. This reaction, a form of reductive amination, typically requires a reducing agent and often a catalyst to proceed efficiently.

One developed protocol utilizes a combination of molecular iodine (I2) and triethylsilane (Et3SiH) in ethyl acetate (B1210297) as the solvent. thieme-connect.com In this system, triethylsilane acts as the reductant, while iodine is believed to initiate the reaction. thieme-connect.com The process has been shown to be effective for a range of aldehydes and ketones, affording the corresponding N-alkylsulfonamides in varying yields. thieme-connect.com For instance, the reaction of p-toluenesulfonamide with aliphatic aldehydes like cyclohexanecarbaldehyde and pentanal resulted in good to excellent yields of 89% and 78%, respectively. thieme-connect.com However, substrates with certain functional groups, such as a nitro group (e.g., 4-nitrobenzaldehyde), or heterocyclic aldehydes (e.g., 2-furaldehyde), provided lower yields of 44% and 11%, respectively. thieme-connect.com Steric hindrance also plays a role, with ortho-substituted substrates and 1-naphthaldehyde (B104281) giving lower yields. thieme-connect.com

Another approach involves the use of a catalytic amount of triflic acid (TfOH) with triethylsilane as the reducing agent. thieme-connect.com This method has also demonstrated utility in the synthesis of N-alkylsulfonamides from carbonyl compounds. thieme-connect.com Furthermore, a Re2O7–NaPF6–Et3SiH system has been reported for the sulfonamidation of ketones. thieme-connect.com

The development of milder and more sustainable methods has led to the exploration of aminocatalysis. One such method employs a catalytic amount of a secondary amine, like pyrrolidine, to activate the carbonyl compound towards condensation with a sulfonamide. orgsyn.org This reaction is typically carried out in the presence of a dehydrating agent, such as 4Å molecular sieves, to drive the equilibrium towards the formation of the N-sulfonylimine, which is then reduced in situ. orgsyn.org

Table 1: Yields of N-Alkylsulfonamides from Direct Condensation

| Carbonyl Compound | Product | Yield (%) | Reference |

|---|---|---|---|

| Cyclohexanecarbaldehyde | N-(Cyclohexylmethyl)-p-toluenesulfonamide | 89 | thieme-connect.com |

| Pentanal | N-Pentyl-p-toluenesulfonamide | 78 | thieme-connect.com |

| 3-Methylbutanal | N-(3-Methylbutyl)-p-toluenesulfonamide | 50-89 | thieme-connect.com |

| Pivalaldehyde | N-(2,2-Dimethylpropyl)-p-toluenesulfonamide | 50-89 | thieme-connect.com |

| 4-Nitrobenzaldehyde | N-(4-Nitrobenzyl)-p-toluenesulfonamide | 44 | thieme-connect.com |

| 2-Furaldehyde | N-(2-Furylmethyl)-p-toluenesulfonamide | 11 | thieme-connect.com |

| 1-Naphthaldehyde | N-(1-Naphthylmethyl)-p-toluenesulfonamide | 38 | thieme-connect.com |

This table summarizes the yields of various N-alkylsulfonamides synthesized via direct condensation of p-toluenesulfonamide with different carbonyl compounds using an I2–Et3SiH system.

Microwave-Assisted Preparation Methods

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, increased purity, and shorter reaction times compared to conventional heating methods. bepls.com This approach has been successfully applied to the synthesis of N-alkyl-p-toluenesulfonamides.

A notable microwave-assisted method involves the alkylation of p-toluenesulfonamide in the presence of an alkyl halide, a base, an alcohol, and a phase transfer catalyst. bepls.com In a typical procedure, p-toluenesulfonamide is first converted to its salt by microwave irradiation with sodium hydroxide (B78521) in an alcoholic solvent, facilitated by a phase transfer catalyst like tetrabutylammonium hydrogen sulfate (B86663) (TBAHSO4). bepls.com The subsequent addition of an alkyl halide and further microwave irradiation leads to the formation of the N-alkyl-p-toluenesulfonamide. bepls.com This method has been shown to be rapid, with reaction times often in the range of seconds to a few minutes. bepls.com

The advantages of microwave irradiation in this context include rapid and uniform heating of the reaction mixture, which can significantly enhance reaction rates. bepls.comtue.nl This technique has been employed in the synthesis of various biologically active molecules, including 4'-azaflavones and their N-alkyl derivatives, highlighting its versatility. nih.gov Furthermore, microwave-assisted synthesis has been utilized for the preparation of 1,5-disubstituted imidazoles from p-toluenesulfonylmethyl isocyanide (TosMIC) and polymer-bound imines, demonstrating its applicability in solid-phase synthesis. nih.gov

Table 2: Microwave-Assisted Synthesis of N-Alkyl-p-toluenesulfonamides

| Alkyl Halide | Reaction Time (seconds) | Power (Watts) | Reference |

|---|---|---|---|

| Excess Alkyl Halide | 118 - 140 | 300 | bepls.com |

This table provides a general overview of the reaction conditions for the microwave-assisted synthesis of N-alkyl-p-toluenesulfonamides.

Green Chemistry and Sustainable Synthesis Approaches for N-Alkylsulfonamides

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to design processes that are more environmentally benign. nih.gov For the synthesis of N-alkylsulfonamides, several green and sustainable approaches have been developed.

One significant advancement is the synthesis of sulfonamides in water, a green solvent, under dynamic pH control. rsc.org This method utilizes equimolar amounts of the amino compound and the arylsulfonyl chloride, eliminating the need for organic bases. rsc.org The product often precipitates out of the aqueous solution upon acidification and can be isolated by simple filtration in high yield and purity. rsc.org

Another green strategy involves the one-pot synthesis of N-aryl and N-alkyl sulfonamides from thiols and disulfides in water. sci-hub.se This process uses trichloroisocyanuric acid (TCCA) for the oxidative chlorination of the sulfur-containing starting material to generate the corresponding sulfonyl chloride in situ, which then reacts with an amine. sci-hub.se

Solvent-free reaction conditions represent another avenue for green synthesis. For example, the reaction of 2-methoxy-5-quinoxalin-2-yl benzenesulfonyl chloride with various substituted aromatic amines in the presence of sodium bicarbonate as a base has been achieved under solvent-free conditions, yielding the desired sulfonamides in good yields. sci-hub.se

The use of recyclable catalysts is also a key aspect of sustainable synthesis. A method for preparing N-alkyl-p-toluenesulfonamides involves the use of a PIMs (polymers of intrinsic microporosity) supported solid super acid catalyst. google.com This reaction between anhydrous p-toluenesulfonamide and a primary amine is carried out in the presence of a 5A-type molecular sieve as a water scavenger. google.com The catalyst can be easily recovered and reused, minimizing waste. google.com

Applications of N Sec Butyl P Toluenesulfonamide and N Alkyl P Toluenesulfonamides in Advanced Organic Synthesis

Role as Protecting Groups for Amines

The tosyl group is a robust protecting group for amines due to the stability of the resulting sulfonamide. nih.gov This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.

Installation Strategies for the p-Toluenesulfonyl Group

The most common method for installing a p-toluenesulfonyl group onto an amine is through the reaction of the amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base. masterorganicchemistry.comyoutube.com The base, often pyridine (B92270) or triethylamine (B128534), serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. masterorganicchemistry.comyoutube.com

The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the sulfur atom of tosyl chloride, leading to the displacement of the chloride ion. youtube.com This process is analogous to a nucleophilic acyl substitution, but at a sulfur center. youtube.com For primary and secondary amines, this reaction typically proceeds efficiently to yield the corresponding N-substituted p-toluenesulfonamide (B41071). In the case of primary amines reacting with p-toluenesulfonyl chloride, the resulting N-monosubstituted sulfonamide still possesses an acidic proton on the nitrogen, which can be removed by a base to form a soluble salt. vedantu.com

Alternative methods for the synthesis of sulfonamides include indium-catalyzed sulfonylation of amines and microwave-assisted synthesis from sulfonic acids or their sodium salts, which demonstrate good functional group tolerance and high yields. organic-chemistry.org

Table 1: Common Reagents and Conditions for Tosylation of Amines

| Reagent | Base | Solvent | Key Features |

| p-Toluenesulfonyl chloride (TsCl) | Pyridine, Triethylamine | Dichloromethane, Chloroform | Standard and widely used method. masterorganicchemistry.comyoutube.com |

| p-Toluenesulfonyl chloride (TsCl) | Potassium hydroxide (B78521) (aq) | - | Used in the Hinsberg test for distinguishing amines. vedantu.com |

| p-Toluenesulfonic acid/sodium salt | - | - | Microwave-assisted, good functional group tolerance. organic-chemistry.org |

| p-Toluenesulfonyl chloride (TsCl) | Indium catalyst | - | Efficient for a wide range of amines. organic-chemistry.org |

Deprotection Methodologies

Despite their stability, the removal of the p-toluenesulfonyl group can be achieved under specific conditions, which is crucial for their utility as protecting groups. Common deprotection strategies often involve reductive cleavage or acidic hydrolysis. nih.gov

Samarium Diiodide (SmI₂): A particularly mild and effective method for the deprotection of p-toluenesulfonamides involves the use of samarium diiodide. thieme-connect.comorganic-chemistry.orgacs.org This method is often employed when harsh conditions need to be avoided to preserve other sensitive functional groups within the molecule. organic-chemistry.org The process can be facilitated by first activating the sulfonamide, for example, by trifluoroacetylation, followed by reductive cleavage with SmI₂ at low temperatures. thieme-connect.comorganic-chemistry.org This one-pot procedure has been shown to be effective for a variety of substrates, offering good to excellent yields. organic-chemistry.org

Electrochemical Detosylation: Another strategy for the removal of the tosyl group is through electrochemical reduction. researchgate.net This method can be performed under neutral and mild conditions, often using a platinum cathode and a magnesium anode in the presence of an arene mediator like naphthalene. researchgate.net This technique avoids the use of harsh chemical reagents and provides the corresponding amines in good to excellent yields. researchgate.net It has also been successfully applied in the synthesis of aziridines. researchgate.net

Table 2: Comparison of Deprotection Methods for p-Toluenesulfonamides

| Method | Reagents | Conditions | Advantages |

| Samarium Diiodide | SmI₂, often with an activator like TFAA | Low temperature (-78 °C) | Mild conditions, high functional group tolerance. thieme-connect.comorganic-chemistry.org |

| Electrochemical Detosylation | Platinum cathode, Magnesium anode, Arene mediator | Constant current, neutral conditions | Avoids harsh chemical reagents, good yields. researchgate.net |

| Dissolving Metal Reduction | Lithium metal in liquid ammonia | - | Alternative reductive approach. youtube.com |

| Acidic Hydrolysis | Strong acid (e.g., HBr, H₂SO₄) | High temperatures | Traditional method, but can be harsh. nih.gov |

Utilization in Nitrogen-Containing Heterocycle Synthesis

N-Alkyl-p-toluenesulfonamides are valuable precursors in the synthesis of various nitrogen-containing heterocyclic compounds. The tosyl group can act as both a directing group and a leaving group in cyclization reactions.

Synthesis of Aziridines

N-Tosylaziridines can be synthesized through various methods, including the reaction of alkenes with a source of nitrene, such as Chloramine-T. More recently, electrochemical methods have been developed for the aziridination of unactivated alkenes using p-toluenesulfonamide. nih.gov This approach involves the simultaneous oxidation of the sulfonamide and the alkene, leading to a cross-coupling reaction. nih.gov

Furthermore, N-toluenesulfonyl aziridines can undergo rearrangement reactions. For instance, treatment with sec-butyllithium (B1581126) can lead to α-lithiation followed by rearrangement to form allylic sulfonamides. lookchem.comyork.ac.uk The resulting tosylated aziridines are important synthetic intermediates. nih.gov The tosyl group can later be removed, for example, through electrochemical detosylation, to yield the free aziridine. researchgate.net

Formation of Pyrrolidines and Piperidines

The synthesis of five- and six-membered nitrogen heterocycles, such as pyrrolidines and piperidines, can be achieved through cyclization reactions of appropriately functionalized N-alkyl-p-toluenesulfonamides. These reactions often proceed via intramolecular nucleophilic substitution, where the nitrogen atom of the sulfonamide acts as the nucleophile.

Cyclisation Reactions to Strained Spiro Heterocycles

N-Alkyl-p-toluenesulfonamides are also employed in the synthesis of more complex heterocyclic architectures, such as spiro heterocycles. For example, a radical-mediated three-component nitration/spirocyclization of unsaturated sulfonamides has been developed to construct NO₂-functionalized 4-azaspiro[4.5]decanes. nih.gov Another approach involves the reaction of N-tosylhydrazones, derived from ketones, with reagents like (3-azidopropyl)boronic acid under microwave irradiation to yield spiropyrrolidines. nih.gov These methods highlight the versatility of N-alkyl-p-toluenesulfonamides in constructing complex, strained ring systems. researchgate.net

C-H Functionalization Strategies Directed by the Sulfonamide Moiety

The sulfonamide group has emerged as a highly effective directing group in C-H functionalization reactions, a field that seeks to directly convert ubiquitous C-H bonds into new carbon-carbon and carbon-heteroatom bonds. This approach offers a more atom-economical and efficient alternative to traditional synthetic methods that often require pre-functionalized starting materials. The lone pair of electrons on the sulfonamide nitrogen can coordinate to a metal catalyst, bringing the catalyst into close proximity to specific C-H bonds and enabling their selective activation and subsequent functionalization.

This strategy has been successfully employed for the late-stage diversification of complex molecules, including drug candidates. For instance, the sulfonamide moiety within a molecule can direct the arylation, olefination, or alkylation of previously unreactive C-H bonds, allowing for the rapid generation of analogues with potentially improved biological activities.

A notable application of this strategy is the functionalization of sulfonamide-containing peptides. The peptide backbone, incorporating N-sulfonated moieties, can act as an internal directing group. This has been demonstrated in the palladium-catalyzed C(sp³)–H arylation of a benzylsulfonamide moiety within a peptide structure, showcasing the potential of this method for creating novel peptide-based therapeutics and probes. nih.gov

The general applicability of the sulfonamide directing group is highlighted by the variety of transformations it can facilitate. Research has demonstrated its use in palladium- and rhodium-catalyzed reactions, among others, to introduce a wide range of functional groups. researchgate.net

Precursors for Complex Chemical Structures

Beyond its role as a directing group, N-sec-butyl-p-toluenesulfonamide and its N-alkyl analogues serve as versatile building blocks for the synthesis of a variety of complex and valuable chemical structures.

Synthesis of N-Tos-Protected Propargylamines

N-Tos-protected propargylamines are important synthetic intermediates, finding use in the construction of various nitrogen-containing heterocyclic compounds and as scaffolds in medicinal chemistry. researchgate.netrsc.orgphytojournal.com A prominent method for their synthesis is the A³ coupling reaction, a three-component reaction between an aldehyde, an alkyne, and an amine. phytojournal.comjocpr.com In this context, an N-alkyl-p-toluenesulfonamide can serve as the amine component, or more commonly, p-toluenesulfonamide is used to first form an N-tosyl imine with an aldehyde, which then reacts with a metal acetylide (generated in situ from a terminal alkyne).

For example, p-toluenesulfonamide can be used to prepare the necessary precursor for the synthesis of ethyl 6-phenyl-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate. researchgate.net While direct examples detailing the use of this compound in A³ couplings are not prevalent in the literature, the general principle allows for its application. The reaction of this compound with an aldehyde would form the corresponding N-sec-butyl-N-tosyl iminium ion, which could then be attacked by an acetylide to yield the desired N-sec-butyl-N-tosyl-propargylamine.

The general mechanism for the copper-catalyzed A³ coupling is depicted below:

Reaction of the aldehyde and the sulfonamide to form an N-tosyl imine.

Formation of a copper acetylide from the terminal alkyne and a copper catalyst.

Nucleophilic addition of the copper acetylide to the N-tosyl imine to afford the N-tos-protected propargylamine.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Reference |

| Aldehyde | Amine (or Sulfonamide) | Terminal Alkyne | Copper Salt | Propargylamine | phytojournal.comjocpr.com |

Formation of Sulfonylureas

Sulfonylureas are a critical class of compounds, most notably used as antidiabetic drugs. capes.gov.br The synthesis of sulfonylureas can be readily achieved from N-alkyl-p-toluenesulfonamides. The most common method involves the reaction of an N-alkyl-p-toluenesulfonamide with an isocyanate. capes.gov.br

In a typical procedure, the N-H proton of the sulfonamide is first deprotonated with a base to form a more nucleophilic sulfonamidate anion. This anion then attacks the electrophilic carbon of the isocyanate, leading to the formation of the sulfonylurea.

An alternative one-pot synthesis involves the reaction of a p-toluenesulfonamide with sodium cyanate (B1221674) and an amine in the presence of a catalyst. nih.gov This method avoids the handling of potentially hazardous isocyanates. For example, reacting 4-methoxycarbonyl-1-methylpyrazole-5-sulfonamide with sodium cyanate and 2-amino-4-methoxy-6-methylpyrimidine (B1269087) in acetonitrile (B52724) at 40-45°C can produce the corresponding sulfonylurea in high yield. nih.gov

| Sulfonamide | Reagent | Product | Yield | Reference |

| 4-methoxycarbonyl-1-methylpyrazole-5-sulfonamide | Sodium cyanate, 2-amino-4-methoxy-6-methylpyrimidine | Corresponding Sulfonylurea | 92% | nih.gov |

| p-Toluenesulfonamide | Urea, NaOH (melting method) | Toluenesulfonylurea | - | nih.gov |

Modular Synthesis of Chiral Amines

Chiral amines are ubiquitous in pharmaceuticals and natural products, making their stereoselective synthesis a major focus of organic chemistry. nih.govresearchgate.net While methods utilizing chiral auxiliaries like Ellman's sulfinamide are well-established for the modular synthesis of chiral amines, nih.govresearchgate.net N-alkyl-p-toluenesulfonamides can also play a role in the synthesis of chiral amines, particularly axially chiral sulfonamides.

The atroposelective N-alkylation of sulfonamides using chiral amine catalysts has been shown to produce axially chiral N-aryl sulfonamides with excellent enantiopurity. nih.govmcgill.ca This method provides a practical route to these structurally unique and pharmaceutically relevant compounds. nih.gov

While the direct use of this compound as a chiral precursor to transfer its stereochemistry is less common, the broader class of chiral sulfonamides is gaining importance. For instance, P-chiral, N-phosphoryl sulfonamide Brønsted acids have been developed and evaluated in asymmetric transfer hydrogenation reactions. nih.gov

Enzymatic methods also offer a powerful approach to chiral amine synthesis, with enzymes like amine dehydrogenases and transaminases being engineered for broader substrate scope and higher stereoselectivity. nih.gov These enzymatic routes can be applied to the synthesis of a wide variety of chiral amines, potentially including those derived from or related to N-alkyl-p-toluenesulfonamides.

Applications in Conjugate Additions (e.g., to N-sulfonylimines)

N-sulfonylimines, which can be readily prepared from N-alkyl-p-toluenesulfonamides and aldehydes, are potent electrophiles that participate in a variety of nucleophilic addition reactions, including conjugate additions. The electron-withdrawing nature of the tosyl group activates the C=N bond for nucleophilic attack.

Conjugate addition, or 1,4-addition, to α,β-unsaturated systems is a fundamental carbon-carbon bond-forming reaction. When an N-sulfonylimine is part of a conjugated system (e.g., an α,β-unsaturated N-sulfonylimine), it can undergo conjugate addition by a wide range of nucleophiles.

Furthermore, N-tosylimines can undergo 1,2-addition reactions with organometallic reagents. For example, the addition of diarylzinc reagents to N-(tosyl)-benzylideneamine has been shown to be facilitated by the presence of a Lewis acidic zinc species, which coordinates to the sulfonamide oxygen atoms and increases the electrophilicity of the imine carbon. beilstein-journals.org This cooperative catalysis allows for the atom-efficient arylation of N-tosylimines. beilstein-journals.org

| N-tosylimine Substrate | Arylating Agent | Catalyst/Additive | Product Yield | Reference |

| N-(tosyl)-benzylideneamine | ZnPh₂ | Zn(C₆F₅)₂ | 83% | beilstein-journals.org |

| N-(4-fluorobenzylidene)-4-methylbenzenesulfonamide | ZnPh₂ | Zn(C₆F₅)₂ | 81% | beilstein-journals.org |

| N-(4-chlorobenzylidene)-4-methylbenzenesulfonamide | ZnPh₂ | Zn(C₆F₅)₂ | 75% | beilstein-journals.org |

| N-(4-(trifluoromethyl)benzylidene)-4-methylbenzenesulfonamide | ZnPh₂ | Zn(C₆F₅)₂ | 79% | beilstein-journals.org |

Additionally, N-alkyl-N-chlorosulfonamides can undergo copper(I)-catalyzed addition reactions to alkenes, proceeding through a radical mechanism to form haloaminated products in good yields and with high regioselectivity, particularly with styrene (B11656) derivatives.

N Sec Butyl P Toluenesulfonamide and Stereochemistry in Asymmetric Synthesis

N-Alkyl-p-toluenesulfonamide as Chiral Auxiliaries

N-Alkyl-p-toluenesulfonamides are a class of compounds widely utilized as chiral auxiliaries in organic synthesis. wikipedia.org A chiral auxiliary is a molecule that is temporarily incorporated into a substrate, directs a stereoselective reaction, and is then removed to yield an enantiomerically enriched product. numberanalytics.com The effectiveness of N-alkyl-p-toluenesulfonamides stems from their ability to create a chiral environment around a reactive center, thereby favoring the formation of one diastereomer over another. youtube.com This approach is a cornerstone of asymmetric synthesis, enabling the construction of complex chiral molecules from simpler, achiral starting materials. wikipedia.org

The general strategy involves attaching the chiral sulfonamide to the substrate, performing the desired chemical transformation where the auxiliary guides the stereochemistry, and finally cleaving the auxiliary to reveal the chiral product. numberanalytics.com

Diastereoselective Reactions Mediated by Chiral Sulfonamides

Chiral sulfonamides are instrumental in mediating a range of diastereoselective reactions. One prominent example is the diastereoselective reduction of ketones. For instance, the reduction of N-tert-butanesulfinylketimines, which contain a chiral sulfinyl group, can lead to the formation of 1,3-diamines with high diastereoselectivity. osi.lv

Another significant application is in cycloaddition reactions. A base-catalyzed formal [4+2] cycloaddition between N-sulfonyl imines and cyclic anhydrides has been shown to produce δ-lactams with high anti diastereoselectivity. nih.gov This selectivity is often achieved through a base-catalyzed epimerization of the product. nih.gov The table below summarizes the diastereoselectivity achieved in the addition of various nucleophiles to chiral imines, a common strategy in asymmetric synthesis.

| Imine Substrate | Nucleophile | Lewis Acid/Promoter | Diastereomeric Ratio (dr) | Yield (%) |

| N-tosyl imine 1 | E-crotyl BF3K (E-7) | ZnBr2 | 95:5 | - |

| N-tosyl imine 1 | Crotyl TMS (E-8) | ZnBr2 | 89:11 | - |

| N-tosyl imine 2 | Crotyl TMS (E-8) | ZnBr2 | 88:12 | - |

| N-tosyl imine 3 | E-crotyl allyl TMS (E-8) | ZnBr2 | 95:5 | - |

| N-tosyl imine 3 | E-cinnamyl TMS (E-9) | ZnBr2 | >99:1 | - |

| N-tosyl imine 4 | E-cinnamyl TMS (E-9) | ZnBr2 | 86:14 | - |

Data sourced from a study on the diastereoselective addition of prochiral nucleophilic alkenes to α-chiral N-sulfonyl imines. acs.org

Asymmetric Induction in Nucleophilic Additions to Sulfinylimines

While the primary focus is on sulfonamides, the related sulfinyl group is a powerful tool for asymmetric induction, particularly in the form of N-sulfinylimines (a subclass of sulfinimines). nih.gov Chiral N-tert-butanesulfinylimines, for example, undergo diastereoselective nucleophilic additions to create chiral amines. osi.lv The stereochemical outcome of these reactions is highly dependent on the chiral sulfinyl group, which effectively shields one face of the imine C=N double bond, directing the incoming nucleophile to the opposite face.

For instance, the addition of Grignard reagents to chiral α-chloro N-sulfinyl ketimines yields N-sulfinyl 2,2-disubstituted aziridines with high diastereomeric ratios (up to 98:2) and excellent enantiomeric excess (>98% ee). rsc.org The stereoselectivity in this case is rationalized by the coordinating effect of the α-chloro atom. rsc.org Similarly, indium-mediated allylation of N-tert-butanesulfinyl imines derived from indolecarbaldehydes proceeds with high diastereoselectivity. researchgate.net

Stereoselective Alkylation and Sulfonamidation Reactions

Stereoselective alkylation is a fundamental carbon-carbon bond-forming reaction, and chiral auxiliaries based on p-toluenesulfonamide (B41071) play a crucial role. The auxiliary creates a rigid chiral environment that directs the approach of an alkylating agent to a prochiral enolate, resulting in the preferential formation of one diastereomer. youtube.com Evans auxiliaries, a well-known class of chiral auxiliaries, are often used in these diastereoselective alkylation reactions. youtube.com

p-Toluenesulfonamide itself can act as a nucleophile in alkylation reactions. For example, it reacts with alkyl halides, such as in the synthesis of N-tosyl-2,3-dihydroisoindole from o-xylylene (B1219910) dibromide, demonstrating its utility in constructing complex molecular scaffolds. ottokemi.com Furthermore, methods have been developed for the direct preparation of N-alkyl-p-toluenesulfonamides from p-toluenesulfonic acid and primary amines, offering a more environmentally friendly route compared to using p-toluenesulfonyl chloride. google.com

Chiral Sulfonamides in Ligand and Catalyst Design for Asymmetric Transformations

Beyond their role as stoichiometric chiral auxiliaries, chiral sulfonamides are integral components in the design of chiral ligands and organocatalysts for asymmetric catalysis. researchgate.net In this context, the sulfonamide moiety is incorporated into a larger molecular framework that coordinates with a metal center or acts as a Brønsted acid or base. mcgill.ca These catalytic systems can then be used in small amounts to generate large quantities of chiral products with high enantioselectivity.

For example, P-chiral, N-phosphoryl sulfonamide Brønsted acids have been synthesized and evaluated as organocatalysts in biomimetic transfer hydrogenation reactions. mcgill.ca In metal-catalyzed reactions, chiral sulfonamide-containing ligands have been developed for various transformations. The palladium-catalyzed N-allylation of secondary sulfonamides bearing a 2,6-disubstituted-phenyl group in the presence of a Trost ligand is a notable example, affording N-C axially chiral N-allylated sulfonamides with good enantioselectivity. nih.gov The versatility of the sulfonamide group allows for fine-tuning of the steric and electronic properties of the catalyst to optimize its performance in specific asymmetric reactions. researchgate.netmcgill.ca

Enantioselective Synthesis Strategies Involving p-Toluenesulfonamide Derivatives

A variety of enantioselective synthesis strategies have been developed that leverage the unique properties of p-toluenesulfonamide and its derivatives. These strategies often involve the use of these compounds as chiral auxiliaries, ligands, or key precursors to other chiral entities. mcgill.canih.gov

One key strategy is the catalytic enantioselective synthesis of N-C axially chiral sulfonamides through palladium-catalyzed N-allylation, which can achieve high enantioselectivity (up to 92% ee). nih.gov Another powerful approach involves the nucleophilic addition to imines derived from p-toluenesulfonamide (N-sulfonyl imines). The Lewis acid-catalyzed addition of prochiral allyl nucleophiles to chiral α-alkoxy N-tosyl imines allows for the stereocontrolled synthesis of complex acyclic amino alcohols. acs.orgchemrxiv.org

Furthermore, chiral sulfonamides can be used to create other valuable chiral building blocks. For instance, chiral sulfimides, which are aza-analogues of sulfoxides, can be efficiently prepared from enantioenriched sulfinamides, which themselves can be derived from sulfonamides. nih.gov These strategies highlight the central role of p-toluenesulfonamide derivatives in modern asymmetric synthesis, enabling the construction of a wide array of enantiomerically pure compounds.

Theoretical and Computational Chemistry Studies on N Sec Butyl P Toluenesulfonamide and Analogous Sulfonamides

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to describing the distribution of electrons within a molecule, which in turn governs its properties and behavior.

Molecular Orbital (MO) theory is pivotal for explaining the electronic transitions that give rise to UV-Visible absorption spectra. libretexts.org The most critical orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter, as a smaller gap generally corresponds to absorption at a longer wavelength. masterorganicchemistry.com

In sulfonamides like N-sec-butyl-p-toluenesulfonamide, the HOMO is typically associated with the electron-rich p-toluenesulfonamide (B41071) moiety, while the LUMO's location can vary depending on the substituents. researchgate.net For instance, in studies of related sulfonamides, the HOMO's electron density is concentrated on the benzenesulfonamide (B165840) and amino groups, whereas the LUMO's density is on an attached pyridine (B92270) ring, indicating a charge transfer from the sulfonamide portion to the substituent upon electronic excitation. researchgate.net

Density Functional Theory (DFT) calculations can predict the electronic absorption spectra. For example, theoretical calculations for a related compound, 2,4-di-tert-butyl-6-(p-tolylamino)phenol, predicted a maximum absorption wavelength (λmax) of 325.35 nm. bsu.by Such calculations help in interpreting experimental spectra and understanding the nature of the electronic transitions involved. bsu.bynih.gov The energy gap between the HOMO and LUMO dictates the molecule's electronic properties and reactivity. scientific.net

Table 1: Frontier Molecular Orbital Energies for Analogous Sulfonamide Compounds

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2,4-di-tert-butyl-6-(p-tolylamino)phenol | PM6 | -8.544 | 0.430 | 8.974 |

| Sulfadiazine (SDZ) | DFT/B3LYP/6-311++G(d,p) | -6.65 | -1.41 | 5.24 |

| Sulfamethazine (SMZ) | DFT/B3LYP/6-311++G(d,p) | -6.53 | -1.33 | 5.20 |

Data sourced from computational studies on analogous molecules. researchgate.netbsu.by

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structure. uni-muenchen.dempg.de This method is invaluable for quantifying intramolecular interactions by examining the "delocalization" of electron density from an occupied Lewis-type NBO (donor) to an unoccupied non-Lewis-type NBO (acceptor). wikipedia.org The strength of these interactions is estimated using second-order perturbation theory, which calculates the stabilization energy, E(2). researchgate.net

Table 2: Illustrative NBO Donor-Acceptor Interactions in Sulfonamides

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| LP (N) | σ* (S-O) | High | Anomeric / Hyperconjugation |

| LP (O) | σ* (S-N) | Moderate | Hyperconjugation |

| LP (N) | σ* (S-C) | Moderate | Hyperconjugation |

This table represents typical interactions identified in sulfonamide systems through NBO analysis. Specific values vary with the molecule and computational method.

Analysis of Intramolecular Interactions (e.g., S-N Interactions)

The nature of the sulfur-nitrogen (S-N) bond in sulfonamides has been a subject of considerable study. While older theories postulated d-orbital participation from sulfur leading to significant S-N π-bonding, modern computational and experimental studies challenge this view.

Recent investigations using a combination of sulfur K-edge X-ray absorption spectroscopy (XAS) and DFT calculations have provided strong evidence that there is essentially no S-N π-bonding that involves sulfur's 3p orbitals. chemrxiv.orgacs.orgchemrxiv.org The interaction between the sulfur and nitrogen atoms is found to be primarily electrostatic. researchgate.net NBO analysis supports this, showing a highly positive natural charge on the sulfur atom and a negative charge on the nitrogen atom, leading to strong electrostatic attraction. researchgate.net This charge distribution results in a relatively short S-N bond. researchgate.net The debate over π-contributions has largely been settled in favor of a model dominated by electrostatics and hyperconjugative interactions rather than traditional π-bonding. chemrxiv.orgacs.org

Conformational Analysis and Rotational Barriers

The three-dimensional shape (conformation) of a sulfonamide is critical to its function, particularly in biological contexts. Theoretical calculations are used to determine the most stable conformations and the energy barriers to rotation around key bonds, most notably the S-N bond.

For many sulfonamides, including p-toluenesulfonamide, the most stable conformation features an eclipsed or nearly eclipsed arrangement where the amino hydrogens (or N-substituents) are aligned with the sulfonyl oxygen atoms. researchgate.netnih.govnih.gov This arrangement is often stabilized by weak attractive interactions. nih.govnih.gov

The barrier to rotation around the S-N bond can be surprisingly high. While a G2MP2 level calculation on a simple sulfonamide (HSO₂NH₂) found a rotational barrier of 6.74 kcal/mol (approx. 28.2 kJ/mol), studies on more complex N,N-disubstituted sulfonamides have reported much higher experimental and theoretical barriers, ranging from 62 to 79.1 kJ·mol⁻¹ (14.8 to 19.0 kcal/mol). researchgate.netresearchgate.netcapes.gov.br These high barriers are comparable to those found in amides and are attributed primarily to strong repulsive forces (steric and electrostatic) in the transition state, rather than the loss of π-bonding. researchgate.netchemrxiv.orgacs.org The electron-withdrawing nature of substituents on the sulfur atom can increase the S-N double-bond character through other interactions, further raising the rotational barrier. capes.gov.br

Table 3: Calculated S-N Rotational Barriers in Sulfonamides

| Compound | Method | Rotational Barrier (kJ/mol) | Rotational Barrier (kcal/mol) | Reference |

| HSO₂NH₂ | G2MP2 | 28.2 | 6.74 | researchgate.net |

| N,N-dibenzylnonafluorobutane-1-sulfonamide | NMR Spectroscopy | 62 - 71 | 14.8 - 17.0 | researchgate.netcapes.gov.br |

| A tertiary sulfonamide (7b) | NMR Spectroscopy | 79.1 | 19.0 | researchgate.net |

Density Functional Theory (DFT) Studies of Reactivity and Mechanisms

DFT is a workhorse of computational chemistry for investigating chemical reactivity and elucidating reaction mechanisms. It allows researchers to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and the high-energy transition states that connect them.

DFT calculations have been successfully applied to understand reactions involving sulfonamides, such as the Sulfa-Michael addition, which is relevant in organic synthesis and toxicology. worktribe.comacs.orgnih.gov In studying these reactions, a common approach is to calculate the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state (TS). nih.gov

However, recent studies have shown that for Sulfa-Michael additions, there is often a poor correlation between the calculated activation energy and the experimental reaction rates. nih.gov An alternative and more effective approach has been developed that avoids the computationally intensive process of locating the exact transition state. worktribe.comacs.org This method instead calculates the energy of the enolate intermediate formed after the initial carbon-sulfur bond formation. acs.orgnih.govresearchgate.net The stability of this intermediate shows a much better correlation with experimental reactivity and is easier to calculate, representing a more efficient and accurate predictive model. worktribe.comacs.org

DFT is also used to explain stereochemical outcomes. For example, in palladium-catalyzed enantioselective arylations, DFT calculations of the transition states revealed that steric repulsions are crucial for achieving high enantioselectivity. researchgate.net By modeling the reaction pathway, chemists can understand the origins of selectivity and design more effective catalysts.

Influence of Substituents on Electronic Properties and Reactivity

Theoretical investigations into a series of N-alkylamino-substituted sulfonamides have revealed that the structural characteristics of the alkyl substituent directly influence the molecule's physicochemical properties. acs.org For instance, the length of the alkyl chain separating the sulfonamide moiety from an amino group can affect the potential for intramolecular hydrogen bonding, which in turn influences the conformational stability and energy of the molecule. acs.org

In a broader context of sulfonamides, the electronic nature of the N-substituent is a key determinant of their biological activity and environmental fate. For example, in the biodegradation of sulfonamide antibiotics, the N¹-substituents significantly influence the cleavage of the S-C and C-N bonds. nih.gov It has been observed that substituents with greater electron-donating capacity can enhance the efficiency of biodegradation. nih.gov This is attributed to the alteration of the electronic density at specific atoms within the sulfonamide core, which can facilitate enzymatic reactions like ipso-hydroxylation. nih.gov

The electronic effects of substituents can be broadly categorized as either electron-donating or electron-withdrawing. These effects alter the charge distribution across the molecule and modify the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that affects the molecule's stability and reactivity.

To illustrate the influence of different N-substituents on the electronic properties of a generic p-toluenesulfonamide, the following interactive data table summarizes the expected trends based on the principles derived from computational studies on analogous compounds. The table includes the sec-butyl group of this compound for context.

Table 1: Predicted Influence of N-Substituents on the Electronic Properties of p-Toluenesulfonamides

| N-Substituent | Substituent Type | Expected Effect on HOMO Energy | Expected Effect on LUMO Energy | Predicted HOMO-LUMO Gap | Predicted Reactivity |

| -H | Neutral | Baseline | Baseline | Baseline | Baseline |

| -CH₃ (Methyl) | Weakly Electron-Donating | Increase | Slight Increase | Slightly Decreased | Slightly Increased |

| -CH(CH₃)CH₂CH₃ (sec-Butyl) | Electron-Donating | Increase | Slight Increase | Decreased | Increased |

| -C₆H₅ (Phenyl) | Electron-Withdrawing (by induction), Electron-Donating (by resonance) | Variable | Decrease | Variable | Variable |

| -COCH₃ (Acetyl) | Electron-Withdrawing | Decrease | Significant Decrease | Increased | Decreased |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Significant Decrease | Significant Decrease | Increased | Decreased |

This table demonstrates that alkyl groups, such as the sec-butyl group, are generally considered electron-donating. Their presence is expected to increase the energy of the HOMO, leading to a smaller HOMO-LUMO gap and, consequently, higher reactivity compared to an unsubstituted or an electron-withdrawing group-substituted p-toluenesulfonamide. This heightened reactivity is a key factor in various applications and biological interactions of these molecules. The analysis of physicochemical properties, such as the hydrophobicity and electronegativity of the N-1 substituent, has been correlated with the rates of metabolism and excretion of sulfonamide drugs. acs.org

Advanced Characterization Techniques for Research on N Sec Butyl P Toluenesulfonamide Systems

High-Resolution Mass Spectrometry in Mechanistic Elucidation (e.g., Fragmentation Pathways)

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the molecular formula and elucidating the structure of N-sec-Butyl-p-toluenesulfonamide. kobv.de By providing exact mass measurements, HRMS allows for the calculation of the elemental composition of the parent ion and its fragments. kobv.de In mechanistic studies, analyzing the fragmentation patterns under techniques like electron ionization (EI) or electrospray ionization (ESI) offers profound insights into the molecule's stability and bond cleavages. nih.govmdpi.com

When subjected to mass spectrometric analysis, this compound undergoes characteristic fragmentation. The primary cleavage events typically involve the sulfonamide and alkyl moieties. Common fragmentation pathways include:

Loss of the sec-butyl group: Cleavage of the N-C bond results in the formation of a p-toluenesulfonamide (B41071) radical cation or a related ion.

Cleavage of the Sulfonyl Group: Fragmentation can occur at the C-S or S-N bonds of the p-toluenesulfonyl group, leading to the formation of a tolyl-containing fragment (m/z 91, tropylium (B1234903) ion) or a sulfonyl-containing fragment. ucf.edu

Benzylic Cleavage: The p-toluenesulfonyl moiety itself can fragment, most commonly losing the sulfonyl group to produce the stable tropylium ion at m/z 91.

A study on the related compound N-butyl-p-toluenesulfonamide using LC-ESI-QFT mass spectrometry identified key fragments that help illustrate these pathways. massbank.eu

Table 1: Representative Fragmentation Data for N-Alkyl-p-toluenesulfonamides

| Precursor Ion (M+H)⁺ (m/z) | Fragment Ion (m/z) | Proposed Lost Neutral Fragment | Fragmentation Pathway |

|---|---|---|---|

| 228.1053 | 172.0478 | C₄H₈ | Loss of butene via McLafferty-type rearrangement |

| 228.1053 | 155.0370 | C₄H₉N | Cleavage of N-butyl group and loss of H |

This interactive table is based on data for the n-butyl isomer, which provides insight into the expected fragmentation of the sec-butyl isomer.

This data-driven approach is critical for distinguishing isomers and identifying reaction byproducts or metabolites in complex mixtures without the need for authentic standards for every compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules like this compound. msu.edu Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete structural assignment. core.ac.uk

¹H NMR: The proton NMR spectrum provides distinct signals for the aromatic protons of the tolyl group, the methine (CH) and methylene (B1212753) (CH₂) protons of the sec-butyl group, and the methyl (CH₃) protons. The aromatic protons typically appear as two distinct doublets in the downfield region (around 7.2-7.8 ppm) due to the para-substitution pattern. The N-H proton signal can be broad and its position variable depending on solvent and concentration. mdpi.com

¹³C NMR: The carbon NMR spectrum complements the proton data, showing distinct resonances for the aromatic carbons, the carbons of the sec-butyl group, and the tolyl methyl carbon. core.ac.uk

Beyond simple structure confirmation, NMR is used to study dynamic processes and intermolecular interactions. For instance, variable temperature NMR can reveal information about restricted rotation around the S-N bond, providing insight into the conformational preferences of the molecule.

Table 2: Typical NMR Chemical Shift Data for this compound

| Spectrum Type | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | Aromatic H (ortho to SO₂) | ~7.78 | d |

| ¹H NMR | Aromatic H (ortho to CH₃) | ~7.21 | d |

| ¹H NMR | N-H | Variable | br s |

| ¹H NMR | N-CH (sec-butyl) | ~3.5-3.7 | m |

| ¹H NMR | Ar-CH₃ | ~2.37 | s |

| ¹H NMR | CH₂ (sec-butyl) | ~1.4-1.6 | m |

| ¹H NMR | CH₃ (sec-butyl, triplet) | ~0.8-0.9 | t |

| ¹H NMR | CH₃ (sec-butyl, doublet) | ~1.1-1.2 | d |

| ¹³C NMR | Aromatic C-SO₂ | ~142-144 | s |

| ¹³C NMR | Aromatic C-CH₃ | ~137-139 | s |

| ¹³C NMR | Aromatic CH | ~127-130 | d |

| ¹³C NMR | N-CH (sec-butyl) | ~53-55 | d |

Note: Specific chemical shifts can vary based on the solvent and instrument frequency. The data presented is a representative compilation.

X-ray Diffraction Analysis of N-Alkyl-p-toluenesulfonamide Complexes and Derivatives

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation and packing of molecules within the crystal lattice. hazenresearch.com

For N-alkyl-p-toluenesulfonamides, XRD studies can confirm the geometry around the sulfonyl group and the conformation of the alkyl substituent. These structural details are crucial for understanding structure-activity relationships and designing new molecules with specific properties.

While a single-crystal structure for this compound itself may not be widely published, research on similar derivatives, such as N-(p-tolyl)-dodecylsulfonamide, demonstrates the power of the technique. researchgate.net In that study, powder X-ray diffraction (PXRD) was combined with solid-state NMR and computational modeling to determine the crystal structure, showcasing how diffraction data can be used even when suitable single crystals are unavailable. researchgate.net Such analyses reveal how molecules pack in the solid state, including intermolecular interactions like hydrogen bonding involving the N-H group. nih.gov

Table 3: Illustrative Crystallographic Parameters for a Representative N-Alkyl-p-toluenesulfonamide Derivative

| Parameter | Description | Typical Value/Observation |

|---|---|---|

| Crystal System | The symmetry system of the unit cell. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

| Bond Length (S=O) | The distance between sulfur and oxygen atoms. | ~1.43 Å |

| Bond Length (S-N) | The distance between sulfur and nitrogen atoms. | ~1.63 Å |

| Bond Angle (O-S-O) | The angle between the two oxygen atoms and the sulfur. | ~120° |

This table provides generalized data based on typical sulfonamide structures to illustrate the type of information obtained from XRD analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy in Reaction Monitoring

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. nist.gov For this compound, the IR spectrum shows characteristic absorption bands that confirm its structure. chemicalbook.com

Key vibrational modes include:

N-H Stretch: A distinct peak typically appears in the region of 3200-3300 cm⁻¹.

S=O Stretches: The sulfonyl group gives rise to two strong absorption bands: an asymmetric stretch around 1320-1350 cm⁻¹ and a symmetric stretch around 1150-1170 cm⁻¹.

Aromatic C-H Bends: Bending vibrations for the para-substituted aromatic ring are visible in the fingerprint region.

FT-IR is particularly valuable for real-time reaction monitoring. nih.govcapes.gov.br For example, in the synthesis of this compound from p-toluenesulfonyl chloride and sec-butylamine, one can monitor the disappearance of the S-Cl stretch from the starting material and the appearance of the characteristic N-H and S=O stretches of the product. wur.nl This allows for the optimization of reaction conditions such as time and temperature by tracking the consumption of reactants and the formation of the product. nih.gov

Table 4: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| ~3260 | N-H | Stretch |

| ~2960 | C-H (alkyl) | Stretch |

| ~1330 | SO₂ | Asymmetric Stretch |

| ~1160 | SO₂ | Symmetric Stretch |

This interactive table summarizes the principal infrared absorption frequencies used to identify the compound and monitor its formation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-sec-Butyl-p-toluenesulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound is synthesized via nucleophilic substitution between p-toluenesulfonyl chloride and sec-butylamine. Optimize solvent choice (e.g., dichloromethane or THF), temperature (0–5°C to minimize side reactions), and stoichiometric ratios (1:1.2 amine to sulfonyl chloride). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures purity. Characterization should include H/C NMR, HPLC (C18 column, methanol/water mobile phase), and FT-IR to confirm sulfonamide bond formation .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodology :

- NMR : Look for characteristic peaks: aromatic protons (δ 7.2–7.8 ppm for p-toluenesulfonyl group), sec-butyl CH (δ 0.8–1.0 ppm), and NH (δ 5.5–6.0 ppm, broad).

- Mass Spectrometry : ESI-MS should show [M+H] at m/z 241.3 (calculated for CHNOS).

- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (±0.3% tolerance).

Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities .

Advanced Research Questions

Q. What strategies address low yields in this compound synthesis, particularly in scaling from milligram to gram quantities?

- Methodology :

- Kinetic Control : Use dropwise addition of sec-butylamine to sulfonyl chloride to minimize dimerization.

- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) for improved amine solubility.

- Scale-Up Challenges : Monitor exothermic reactions with cooling baths and employ continuous flow reactors for reproducibility .

Q. How can computational modeling predict the reactivity and stability of this compound under varying pH conditions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to model sulfonamide bond dissociation energies and protonation states.

- Molecular Dynamics : Simulate solvation effects (e.g., water vs. DMSO) on conformational stability.

- pKa Prediction : Tools like MarvinSketch estimate sulfonamide protonation (typical pKa ~10–12). Validate with experimental potentiometric titration .

Q. How do researchers resolve contradictions between spectroscopic data (e.g., NMR and mass spectrometry) when characterizing this compound?

- Methodology :

- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., unreacted sulfonyl chloride or amine).

- Deuterated Solvent Artifacts : Confirm NMR peaks are not solvent-derived (e.g., residual DMSO-d at δ 2.5 ppm).

- Isotopic Purity : Check for S isotopic peaks in mass spectra (natural abundance ~4.2%).

Replicate synthesis and characterization across independent labs to rule out operator error .

Methodological Challenges

Q. What are the limitations of current chromatographic methods in detecting trace impurities in this compound?

- Critical Analysis :

- HPLC Sensitivity : UV detection may miss non-chromophoric impurities (e.g., alkanes). Switch to charged aerosol detection (CAD) or ELSD.

- GC-MS Compatibility : Sulfonamides’ low volatility limits gas-phase analysis. Derivatize with BSTFA to enhance volatility.

- LC-MS/MS : Use MRM modes to target specific fragment ions (e.g., m/z 156 for p-toluenesulfonyl group) .

Q. How can researchers design stability studies to evaluate this compound under accelerated storage conditions?

- Protocol Design :

- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).

- Analytical Endpoints : Monitor hydrolysis (free p-toluenesulfonic acid via ion chromatography) and oxidation (peroxide formation via iodometric titration).

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C .

Data Contradiction Analysis

Q. Why do different studies report conflicting solubility profiles for this compound in polar solvents?

- Resolution Strategies :

- Solvent Purity : Trace water in DMSO or DMF drastically alters solubility. Use Karl Fischer titration to confirm solvent dryness.

- Polymorphism : Characterize crystal forms (PXRD) to rule out amorphous vs. crystalline solubility differences.

- Temperature Control : Report solubility at standardized temps (e.g., 25°C ± 0.1°C) with equilibration times ≥24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.